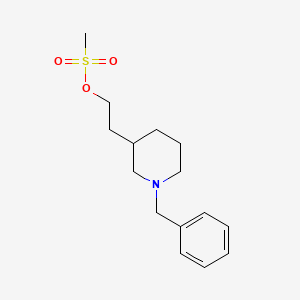
2-(1-Benzylpiperidin-3-yl)ethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzylpiperidin-3-yl)ethyl methanesulfonate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
The synthesis of 2-(1-Benzylpiperidin-3-yl)ethyl methanesulfonate typically involves the reaction of 1-benzylpiperidine with ethyl methanesulfonate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-(1-Benzylpiperidin-3-yl)ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium cyanide to introduce different functional groups.
Scientific Research Applications
2-(1-Benzylpiperidin-3-yl)ethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpiperidin-3-yl)ethyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to various pharmacological effects, including analgesic, anesthetic, or psychoactive properties .
Comparison with Similar Compounds
2-(1-Benzylpiperidin-3-yl)ethyl methanesulfonate can be compared with other piperidine derivatives, such as:
1-Benzylpiperidine: A simpler compound with similar pharmacological properties but lacking the methanesulfonate ester group.
2-(1-Benzylpiperidin-3-yl)ethanol: A related compound where the methanesulfonate ester is replaced with a hydroxyl group, leading to different chemical reactivity and biological activity.
N-Benzylpiperidine: Another similar compound with variations in the substitution pattern on the piperidine ring.
Properties
Molecular Formula |
C15H23NO3S |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-3-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C15H23NO3S/c1-20(17,18)19-11-9-15-8-5-10-16(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13H2,1H3 |
InChI Key |
RTAULRCETRSRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC1CCCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13972384.png)




![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)




![10-Methoxy-12a,14a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B13972456.png)
![1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile](/img/structure/B13972459.png)
![1-Oxaspiro[2.3]hexane-2-methanol](/img/structure/B13972472.png)

